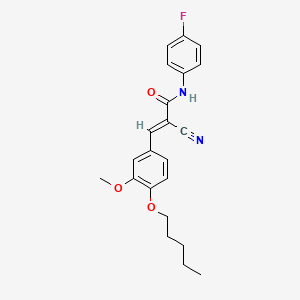
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key regulator of B-cell receptor (BCR) signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Mechanism of Action
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide works by inhibiting BTK, a key regulator of BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B-cell malignancies, and BTK inhibition has been shown to induce apoptosis in these cells.
Biochemical and physiological effects:
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In addition, (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus.
Advantages and Limitations for Lab Experiments
One advantage of (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation of (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its relatively short half-life, which may require frequent dosing in clinical applications.
Future Directions
For (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide research include clinical trials in B-cell malignancies, as well as further preclinical studies to investigate its potential in other diseases, such as autoimmune disorders. In addition, combination therapies with other targeted agents may enhance the efficacy of BTK inhibition in B-cell malignancies.
Synthesis Methods
The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide involves several steps, including the reaction of 4-fluoroaniline with 3-methoxy-4-pentoxybenzaldehyde to form an imine intermediate, which is then reacted with cyanoacetic acid to form the corresponding cyanoacetamide. The final step involves the reaction of the cyanoacetamide with 2-(4-chlorophenyl)acetonitrile in the presence of a base to form (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide.
Scientific Research Applications
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies.
properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-3-4-5-12-28-20-11-6-16(14-21(20)27-2)13-17(15-24)22(26)25-19-9-7-18(23)8-10-19/h6-11,13-14H,3-5,12H2,1-2H3,(H,25,26)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSMTVBWBARTGU-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



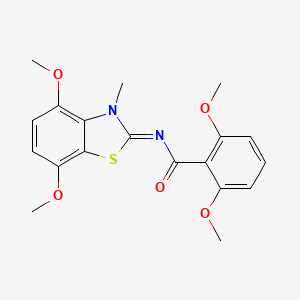
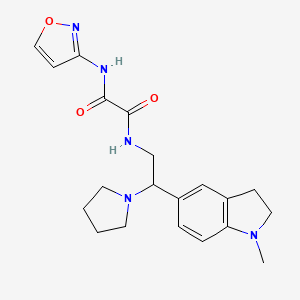
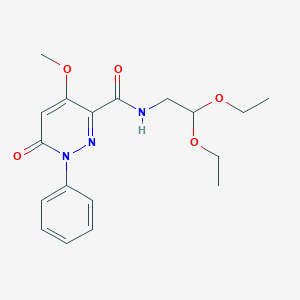
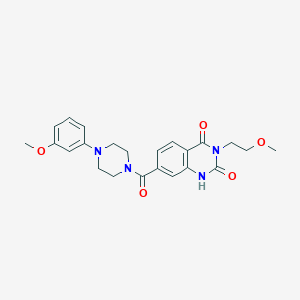

![6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B2441451.png)

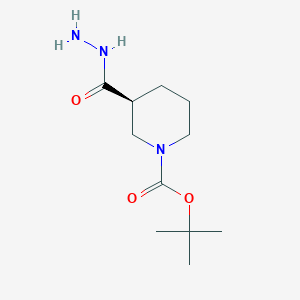
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2441454.png)
![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)

